

## Spectroscopic Analysis of Phenoxy-d5-acetic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Phenoxy-d5-acetic Acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Phenoxy-d5-acetic acid** (CAS No. 154492-74-7). Due to the limited availability of public domain spectra for the deuterated species, this document presents detailed spectroscopic data for the non-labeled analogue, Phenoxyacetic acid (CAS No. 122-59-8), and discusses the anticipated spectral modifications resulting from isotopic labeling. The guide includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

### Introduction

**Phenoxy-d5-acetic acid** is a stable, isotopically labeled form of Phenoxyacetic acid, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. Its molecular formula is  $C_8H_3D_5O_3$ , and it has a molecular weight of approximately 157.18 g/mol .[1][2] Such labeled compounds are invaluable in various research applications, including reaction mechanism studies, metabolic pathway elucidation, and as internal standards in quantitative mass spectrometry.[1] Accurate characterization using spectroscopic methods is critical to confirm isotopic purity and structural integrity.

## **Spectroscopic Data Presentation**

The following sections summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Phenoxyacetic acid. The expected variations for **Phenoxy-d5-acetic acid** are described.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating molecular structure.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

- ¹H NMR: The signals corresponding to the aromatic protons (typically in the 6.9-7.4 ppm range) will be absent. The only remaining signals will be for the methylene (-CH<sub>2</sub>-) and carboxylic acid (-COOH) protons.
- <sup>13</sup>C NMR: The signals for the deuterated aromatic carbons will appear as triplets (due to spin-coupling with deuterium, which has a spin I=1) and will be shifted slightly upfield. The C-D vibrations will also be different.

Table 1: 1H NMR Data for Phenoxyacetic acid[3]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10.5 - 12.0	Singlet (broad)	1H	-COOH
~7.35 - 7.25	Multiplet	2H	Ar-H (meta)
~7.00 - 6.90	Multiplet	3H	Ar-H (ortho, para)
~4.65	Singlet	2H	-OCH <sub>2</sub> -

Table 2: 13C NMR Data for Phenoxyacetic acid[4]



Chemical Shift (δ) ppm	Assignment
~172.0	-СООН
~157.5	Ar-C-O
~129.5	Ar-CH (meta)
~121.5	Ar-CH (para)
~114.5	Ar-CH (ortho)
~65.0	-OCH <sub>2</sub> -

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

- The molecular ion peak [M]<sup>+</sup> or protonated molecule [M+H]<sup>+</sup> will be observed at an m/z value 5 units higher than that of the unlabeled compound due to the five deuterium atoms. The expected exact mass is 157.0787.[5]
- Fragment ions containing the deuterated phenyl ring will also show a corresponding mass shift. For example, the phenoxy radical fragment ([C<sub>6</sub>D<sub>5</sub>O]<sup>+</sup>) would be expected at m/z 99, compared to m/z 94 for the unlabeled species.

Table 3: Mass Spectrometry Data for Phenoxyacetic acid (Electron Ionization)[6]



m/z	Relative Intensity (%)	Assignment (Proposed Fragment)
152	90	[M] <sup>+</sup> (Molecular Ion)
107	100	[M - COOH]+
94	24	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
77	93	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
65	18	[C₅H₅] <sup>+</sup>
51	17	[C <sub>4</sub> H <sub>3</sub> ]+

#### Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

- The aromatic C-H stretching vibrations, typically seen just above 3000 cm<sup>-1</sup>, will be replaced by C-D stretching vibrations at a lower frequency (around 2200-2300 cm<sup>-1</sup>).
- The aromatic C-H bending vibrations (out-of-plane) in the 900-690 cm<sup>-1</sup> region will be shifted to lower wavenumbers.

Table 4: IR Spectroscopy Data for Phenoxyacetic acid[7][8]



Wavenumber (cm⁻¹)	Intensity	Assignment (Vibrational Mode)
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~3060	Medium	C-H stretch (Aromatic)
~2930	Medium	C-H stretch (Aliphatic)
1700-1730	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1490	Medium-Strong	C=C stretch (Aromatic Ring)
~1240	Strong	C-O stretch (Ether & Carboxylic Acid)
~750, ~690	Strong	C-H bend (Aromatic, out-of-plane)

### **Experimental Protocols**

The following are generalized methodologies for the spectroscopic analysis of solid organic compounds like **Phenoxy-d5-acetic acid**.

#### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>, Acetone-d<sub>6</sub>). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[9]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ( $\delta$  = 0.00 ppm).
- Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.[10] Place the tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Instrument parameters such as the number of scans, acquisition time, and relaxation delay should be optimized to obtain a good signal-to-noise ratio.

#### **Mass Spectrometry Protocol**



For a non-volatile organic acid, Electrospray Ionization (ESI) is a suitable technique.[10]

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 μg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water mixtures.
   [11]
- Instrumentation: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.[12]
- Data Acquisition: Set the mass spectrometer to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]<sup>-</sup>. Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu) to observe the molecular ion and any characteristic fragment ions.[10]

#### **IR Spectroscopy Protocol**

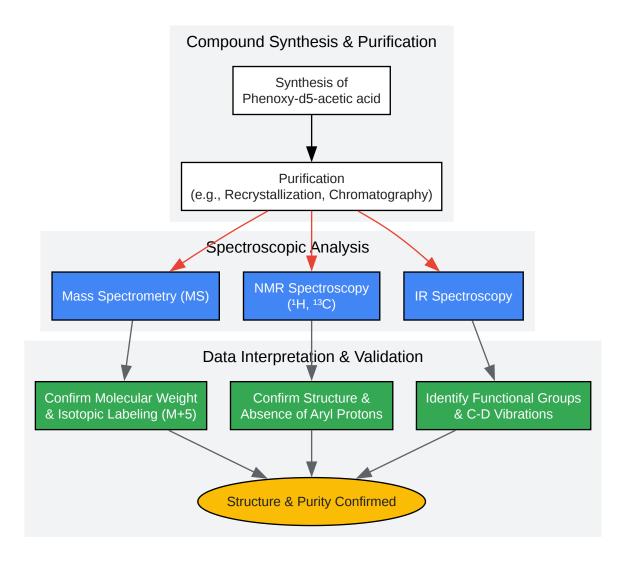
For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly used.

- Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[13]
- Data Acquisition: Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal.[10] Record a background spectrum (of the empty spectrometer or blank KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.[14]

### **Mandatory Visualization**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an isotopically labeled compound such as **Phenoxy-d5-acetic acid**.





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Caption: A workflow for the spectroscopic characterization of **Phenoxy-d5-acetic acid**.

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